molecular formula C7H10N2O2 B1422478 methyl N-(cyanomethyl)-N-cyclopropylcarbamate CAS No. 1251922-57-2

methyl N-(cyanomethyl)-N-cyclopropylcarbamate

Cat. No.: B1422478
CAS No.: 1251922-57-2
M. Wt: 154.17 g/mol
InChI Key: CTZBHUSJQJFDTJ-UHFFFAOYSA-N
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Description

Methyl N-(cyanomethyl)-N-cyclopropylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely known for their applications in agriculture as pesticides and herbicides, as well as in pharmaceuticals. This compound is characterized by the presence of a cyanomethyl group and a cyclopropyl group attached to the carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(cyanomethyl)-N-cyclopropylcarbamate can be achieved through the cyanoacetylation of amines. One common method involves the reaction of cyclopropylamine with methyl cyanoacetate under solvent-free conditions. The reaction is typically carried out at room temperature, resulting in the formation of the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, solvent-free methods and mechanochemical techniques, such as ball milling, can be employed to minimize environmental impact and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(cyanomethyl)-N-cyclopropylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl N-(cyanomethyl)-N-cyclopropylcarbamate has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds and other organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl N-(cyanomethyl)-N-cyclopropylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on acetylcholinesterase, an enzyme involved in neurotransmission, thereby affecting nerve function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-(cyanomethyl)-N-cyclopropylcarbamate is unique due to the presence of both the cyanomethyl and cyclopropyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

methyl N-(cyanomethyl)-N-cyclopropylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-11-7(10)9(5-4-8)6-2-3-6/h6H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZBHUSJQJFDTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N(CC#N)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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